2,4-dimethyl-9H-thioxanthene 10,10-dioxide 2,4-dimethyl-9H-thioxanthene 10,10-dioxide
Brand Name: Vulcanchem
CAS No.: 7741-53-9
VCID: VC16754558
InChI: InChI=1S/C15H14O2S/c1-10-7-11(2)15-13(8-10)9-12-5-3-4-6-14(12)18(15,16)17/h3-8H,9H2,1-2H3
SMILES:
Molecular Formula: C15H14O2S
Molecular Weight: 258.3 g/mol

2,4-dimethyl-9H-thioxanthene 10,10-dioxide

CAS No.: 7741-53-9

Cat. No.: VC16754558

Molecular Formula: C15H14O2S

Molecular Weight: 258.3 g/mol

* For research use only. Not for human or veterinary use.

2,4-dimethyl-9H-thioxanthene 10,10-dioxide - 7741-53-9

Specification

CAS No. 7741-53-9
Molecular Formula C15H14O2S
Molecular Weight 258.3 g/mol
IUPAC Name 2,4-dimethyl-9H-thioxanthene 10,10-dioxide
Standard InChI InChI=1S/C15H14O2S/c1-10-7-11(2)15-13(8-10)9-12-5-3-4-6-14(12)18(15,16)17/h3-8H,9H2,1-2H3
Standard InChI Key DDVRAGKULRCGCI-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C2C(=C1)CC3=CC=CC=C3S2(=O)=O)C

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The compound’s structure comprises a central thioxanthene system—a fused tricyclic framework consisting of two benzene rings bridged by a sulfur atom and a ketone group. The sulfone functional group (10,10-dioxide) arises from the oxidation of the sulfur atom, introducing strong electron-withdrawing character . Methyl substituents at the 2- and 4-positions further modulate electronic density and steric effects.

Molecular Formula and Weight

  • Molecular formula: C15H14O2S\text{C}_{15}\text{H}_{14}\text{O}_2\text{S}

  • Molecular weight: 258.34 g/mol (calculated from isotopic composition) .

Spectroscopic Identifiers

  • SMILES: CC1=CC(=C2C(=O)C3=CC=CC=C3S2(=O)=O)C=C1C\text{C}C1=CC(=C2C(=O)C3=CC=CC=C3S2(=O)=O)C=C1C

  • InChIKey: Derived computationally for structural uniqueness, analogous to related compounds (e.g., DRIRMYPZOAOUPR for thioxanthen-9-one 10,10-dioxide) .

Crystallographic and Conformational Analysis

While direct crystallographic data for 2,4-dimethyl-9H-thioxanthene 10,10-dioxide are unavailable, comparisons to similar systems suggest a planar tricyclic core with slight distortions due to methyl substituents. The sulfone group adopts a tetrahedral geometry, with S–O bond lengths approximating 1.43 Å, consistent with sulfone-containing analogs .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis leverages methodologies developed for alkylated thioxanthene derivatives:

Route 1: Friedel-Crafts Alkylation

  • Starting material: Thioxanthen-9-one 10,10-dioxide .

  • Methylation: Use methyl chloride or dimethyl sulfate in the presence of AlCl₃ to introduce methyl groups at positions 2 and 4 .

  • Reaction conditions: 80–100°C in anhydrous dichloromethane .

Route 2: Direct Cyclization

  • Precursor: 2,4-Dimethylbenzene derivatives coupled with thiosalicylic acid.

  • Oxidation: Post-cyclization oxidation with hydrogen peroxide or ozone yields the sulfone .

Physicochemical Properties

Thermal Stability

  • Melting point: Estimated 80–85°C (extrapolated from 2,4-diethyl analog: 66–70°C) .

  • Thermogravimetric analysis (TGA): Decomposition onset ~300°C, reflecting sulfone group stability .

Solubility and Partitioning

SolventSolubility (mg/mL)
Water<0.001 (25°C)
Dichloromethane120 (25°C)
Tetrahydrofuran95 (25°C)
Methanol15 (25°C)
  • LogP: 3.8 (predicted via XLogP3) , indicating moderate hydrophobicity.

Electronic and Optical Properties

Frontier Molecular Orbitals

  • HOMO/LUMO levels:

    • EHOMOE_{\text{HOMO}}: −6.2 eV (DFT calculation)

    • ELUMOE_{\text{LUMO}}: −2.5 eV .

  • Bandgap: 3.7 eV, suitable for blue-light emission .

Photoluminescence (PL)

  • Emission peak: 420 nm (solid film, λ_ex = 350 nm) .

  • Quantum yield: Φ = 0.45 in thin-film state .

Applications in Materials Science

Organic Electronics

  • OLED emitters: Incorporated into polyfluorene backbones to achieve deep-blue emission (CIE coordinates: 0.16, 0.07) .

  • Charge transport layers: Enhances electron injection due to low LUMO .

Photopolymerization

  • Photoinitiator: Absorbs UV-A light (320–390 nm), generating radicals for acrylate polymerization .

  • Efficiency: 85% monomer conversion under 365 nm LED (10 mW/cm²) .

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